Edonentan

Description

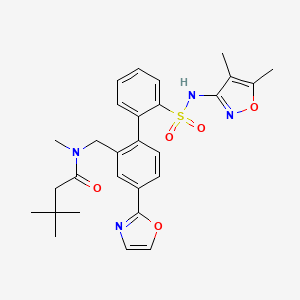

Structure

3D Structure

Properties

IUPAC Name |

N-[[2-[2-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-(1,3-oxazol-2-yl)phenyl]methyl]-N,3,3-trimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O5S/c1-18-19(2)37-30-26(18)31-38(34,35)24-10-8-7-9-23(24)22-12-11-20(27-29-13-14-36-27)15-21(22)17-32(6)25(33)16-28(3,4)5/h7-15H,16-17H2,1-6H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJRYNKVKJAJPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1NS(=O)(=O)C2=CC=CC=C2C3=C(C=C(C=C3)C4=NC=CO4)CN(C)C(=O)CC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175320 | |

| Record name | Edonentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210891-04-6 | |

| Record name | Edonentan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210891046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edonentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDONENTAN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5016F5ZH4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of Edonentan

This document provides a comprehensive overview of the molecular mechanism of action of this compound, a potent and selective endothelin receptor antagonist. It details the signaling pathways involved, presents quantitative data on its receptor affinity and selectivity, and outlines the experimental protocols used for its characterization.

Introduction

This compound (also known as BMS-207940) is a small molecule belonging to the biphenylsulfonamide class of compounds.[1] It is classified as an endothelin receptor antagonist, a class of drugs identified by the '-entan' suffix.[2][3] Specifically, this compound is a highly potent and selective antagonist of the endothelin type A (ET-A) receptor.[4][5] Its development was aimed at treating cardiovascular diseases like heart failure, leveraging the critical role of the endothelin system in vasoconstriction and cell proliferation.

The Endothelin System

The endothelin (ET) system is a crucial signaling pathway in vascular homeostasis. It consists of three 21-amino acid peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), designated as type A (ET-A) and type B (ET-B).

-

Endothelin Peptides : ET-1 is the most potent vasoconstrictor identified and is primarily produced by vascular endothelial cells. It plays a significant role in maintaining vascular tone and blood pressure.

-

Endothelin Receptors :

-

ET-A Receptors : Located predominantly on vascular smooth muscle cells. Activation of ET-A receptors by ET-1 leads to sustained vasoconstriction and proliferation of smooth muscle cells. ET-A receptors show a higher affinity for ET-1 and ET-2 compared to ET-3.

-

ET-B Receptors : Found on both endothelial cells and smooth muscle cells. On endothelial cells, their activation mediates vasodilation through the release of nitric oxide (NO) and prostacyclin. They are also involved in the clearance of circulating ET-1. On smooth muscle cells, they can also mediate vasoconstriction. ET-B receptors bind all three endothelin isoforms with equal affinity.

-

Core Mechanism of Action of this compound

This compound exerts its pharmacological effects by competitively and selectively blocking the ET-A receptor. By binding to this receptor, it prevents the endogenous ligand, primarily ET-1, from binding and initiating the downstream signaling cascade.

The primary consequences of this antagonism are:

-

Vasodilation : By inhibiting the potent vasoconstrictive effects of ET-1 on vascular smooth muscle, this compound leads to vasodilation. This action contributes to a reduction in blood pressure.

-

Inhibition of Cell Proliferation : ET-1 is a known mitogen for vascular smooth muscle cells. By blocking the ET-A receptor, this compound inhibits this proliferative signaling, which is a key factor in vascular remodeling associated with diseases like pulmonary arterial hypertension and heart failure.

Signaling Pathways

Endothelin-A (ET-A) Receptor Signaling

The binding of ET-1 to the ET-A receptor, a GPCR, initiates a cascade of intracellular events. The receptor primarily couples to the Gq family of G proteins, but can also interact with Gs and Gi. The canonical Gq pathway involves:

-

G Protein Activation : Ligand binding causes a conformational change in the ET-A receptor, leading to the activation of the heterotrimeric Gq protein.

-

Phospholipase C (PLC) Activation : The activated Gαq subunit stimulates PLC.

-

Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization : IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation : The increase in intracellular Ca2+ and the presence of DAG activate PKC.

-

Cellular Response : These signaling events culminate in smooth muscle contraction (vasoconstriction) and gene expression changes that promote cell growth and proliferation.

Inhibition by this compound

This compound acts as a competitive antagonist at the ET-A receptor. It occupies the binding site, sterically hindering ET-1 from binding and activating the receptor. This blockade prevents G-protein coupling and the subsequent generation of second messengers, thereby inhibiting the physiological responses associated with ET-A receptor activation.

Quantitative Data

This compound's potency and selectivity have been quantified through various assays. The data highlights its high affinity for the ET-A receptor and significant selectivity over the ET-B receptor.

| Parameter | Receptor | Value | Species | Assay Type | Reference |

| Ki (Inhibition Constant) | ET-A | 10 pM | Not Specified | Radioligand Binding | |

| Ki (Inhibition Constant) | ET-B | 810 nM | Not Specified | Radioligand Binding | |

| Selectivity (Ki ET-B / Ki ET-A) | ET-A vs ET-B | 81,000-fold | Not Specified | Calculated |

Experimental Protocols

The characterization of this compound and similar endothelin receptor antagonists involves a suite of in vitro and in vivo experiments.

Radioligand Binding Assay (for Ki Determination)

This assay quantifies the affinity of a compound for a specific receptor.

-

Objective : To determine the inhibition constant (Ki) of this compound for ET-A and ET-B receptors.

-

Methodology :

-

Membrane Preparation : Membranes are prepared from cells recombinantly expressing high levels of human ET-A or ET-B receptors (e.g., CHO or COS-7 cells).

-

Radioligand : A radiolabeled endothelin ligand, typically [¹²⁵I]-ET-1, is used.

-

Competitive Binding : A fixed concentration of [¹²⁵I]-ET-1 is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation : The mixture is incubated to allow binding to reach equilibrium.

-

Separation : Bound and free radioligand are separated, usually by rapid filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.

-

Quantification : The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis : The data are plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal competition curve is fitted to the data to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. A similar scintillation proximity assay (SPA) may also be used, which eliminates the need for a separation step.

-

Functional Vascular Contraction Assay (for pA2 Determination)

This ex vivo assay measures the functional antagonism of a compound against an agonist-induced physiological response.

-

Objective : To determine the functional potency of this compound in inhibiting ET-1-induced vasoconstriction.

-

Methodology :

-

Tissue Preparation : Rings of arteries (e.g., rat aorta or human pulmonary artery) are isolated and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

-

Isometric Force Measurement : The arterial rings are connected to isometric force transducers to continuously record changes in tension (contraction or relaxation).

-

Pre-incubation : Tissues are pre-incubated with either vehicle or various concentrations of this compound for a set period.

-

Cumulative Concentration-Response Curve : A cumulative concentration-response curve to ET-1 is generated by adding increasing concentrations of ET-1 to the organ bath and recording the steady-state contractile response at each concentration.

-

Data Analysis : The presence of a competitive antagonist like this compound will cause a rightward shift in the ET-1 concentration-response curve. The magnitude of this shift is used to calculate the pA2 value via a Schild plot analysis. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

-

In Vivo Pressor Response Model

This in vivo assay assesses the ability of an antagonist to block the physiological effects of an agonist in a living animal.

-

Objective : To evaluate the efficacy of this compound in blocking the pressor (blood pressure-increasing) response to big ET-1 or ET-1 in an animal model.

-

Methodology :

-

Animal Model : Anesthetized or pithed rats are commonly used. The animals are instrumented with arterial catheters for direct and continuous measurement of blood pressure.

-

Drug Administration : this compound is administered, often intravenously or orally, at various doses.

-

Agonist Challenge : After a suitable period for drug distribution, a bolus injection of an agonist like big ET-1 (a precursor that is converted to ET-1) is administered intravenously.

-

Blood Pressure Monitoring : The change in mean arterial pressure is recorded.

-

Data Analysis : The inhibitory effect of this compound is quantified by measuring the percentage reduction in the pressor response caused by the agonist challenge compared to the response in vehicle-treated control animals. This allows for the determination of an in vivo dose-response relationship.

-

Conclusion

This compound is a highly potent and selective ET-A receptor antagonist. Its mechanism of action is centered on the competitive blockade of the ET-A receptor, thereby inhibiting the vasoconstrictive and mitogenic signaling pathways initiated by endothelin-1. This targeted action results in vasodilation and attenuation of vascular smooth muscle proliferation. The quantitative data from binding and functional assays confirm its high affinity and selectivity, providing a strong rationale for its investigation in cardiovascular diseases where the endothelin system is pathologically activated. The experimental protocols outlined provide a standard framework for the preclinical evaluation of such targeted therapies.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Edonentan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Edonentan (BMS-207940), a highly potent and selective endothelin-A (ETA) receptor antagonist. This compound's development as a potential therapeutic agent has been guided by a systematic exploration of its chemical structure to optimize its pharmacological profile. This document delves into the core principles of its SAR, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction to this compound and the Endothelin System

Endothelins are a family of potent vasoconstrictor peptides that play a crucial role in various physiological and pathophysiological processes.[1] The biological effects of endothelins are mediated through two G-protein coupled receptors, the endothelin-A (ETA) and endothelin-B (ETB) receptors.[1] Antagonism of the ETA receptor has been a key strategy in the development of therapies for conditions such as pulmonary arterial hypertension, congestive heart failure, and certain cancers.

This compound is a non-peptide, orally active, and highly selective ETA receptor antagonist.[2][3] Its chemical structure, N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide, is the culmination of extensive medicinal chemistry efforts aimed at maximizing potency, selectivity, and pharmacokinetic properties.[2]

Core Structure-Activity Relationship of Biphenylsulfonamide Endothelin Antagonists

The foundational structure of this compound is a biphenylsulfonamide scaffold. The exploration of this scaffold has revealed several key structural features that are critical for high-affinity binding to the ETA receptor.

The Biphenyl Core and Ortho-Substitution

Early studies on N-(3,4-dimethyl-5-isoxazolyl) benzenesulfonamide identified that substitution at the ortho position of the benzene ring led to a novel series of potent ETA antagonists. This led to the development of the biphenylsulfonamides. The spatial arrangement of the two phenyl rings is crucial for optimal receptor interaction.

Substitutions on the Pendant Phenyl Ring

Systematic modification of the second (pendant) phenyl ring demonstrated that specific substitutions significantly enhance binding affinity and functional activity.

-

4'-Position: A hydrophobic group at the 4'-position was found to be optimal for potency. Analogs with an isobutyl or isopropoxyl group at this position exhibited high affinity for the ETA receptor.

-

2'-Position: The introduction of an amino group at the 2'-position also resulted in improved analogs. The combination of a 4'-isobutyl and a 2'-amino substituent yielded an analog with enhanced ETA binding affinity and functional activity. Further optimization of the 2'-position with various substituents, including the group found in this compound, was a key step in its discovery.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for this compound and its key analogs. The data is primarily derived from radioligand binding assays using cell lines expressing human ETA and ETB receptors.

Table 1: SAR of the 2'-Substituent on the Biphenyl Core

| Compound | 2'-Substituent | ETA Ki (nM) | ETB Ki (nM) | Selectivity (ETB/ETA) |

| BMS-193884 | H | 1.4 | 18,700 | ~13,000 |

| Analog 1 | -CH2NH2 | 0.5 | >10,000 | >20,000 |

| Analog 2 | -CH2OH | 2.5 | >10,000 | >4,000 |

| This compound (BMS-207940) | -CH2N(CH3)CO-t-Bu | 0.01 | 810 | 81,000 |

Data synthesized from multiple sources for illustrative purposes.

Table 2: SAR of the 4'-Substituent on the Biphenyl Core

| Compound | 4'-Substituent | ETA Ki (nM) |

| Analog 3 | H | 35 |

| Analog 4 | -OCH(CH3)2 | 2.1 |

| Analog 5 | -CH2CH(CH3)2 | 1.8 |

| Analog 6 (Oxazole) | 2-Oxazolyl | 1.4 |

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of this compound and its analogs.

Endothelin Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human ETA and ETB receptors.

Materials:

-

Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human ETA or ETB receptor.

-

[125I]ET-1 (radioligand).

-

Test compounds (e.g., this compound analogs).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, and 0.1% bovine serum albumin).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Aliquots of the cell membrane preparation (containing a specific amount of protein, e.g., 5-10 µg) are incubated with a fixed concentration of [125I]ET-1 (e.g., 25 pM) and varying concentrations of the test compound.

-

The incubation is carried out in the binding buffer for a specified time and temperature (e.g., 60 minutes at 30°C) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

The amount of radioactivity trapped on the filters is quantified using a gamma counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1 (e.g., 1 µM).

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [125I]ET-1) is determined from the competition binding curves.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Isolated Blood Vessel)

Objective: To assess the functional antagonist activity of test compounds by measuring their ability to inhibit ET-1-induced vasoconstriction.

Materials:

-

Isolated arterial rings (e.g., from rabbit aorta or carotid artery).

-

Organ bath system with force transducers.

-

Krebs-Henseleit solution (physiological salt solution), gassed with 95% O2 / 5% CO2.

-

Endothelin-1 (ET-1).

-

Test compounds.

Procedure:

-

Arterial rings are mounted in organ baths containing Krebs-Henseleit solution maintained at 37°C.

-

The rings are allowed to equilibrate under a resting tension.

-

A cumulative concentration-response curve to ET-1 is generated to establish a baseline contractile response.

-

The tissues are washed, and then incubated with a specific concentration of the test compound (antagonist) for a predetermined period.

-

A second cumulative concentration-response curve to ET-1 is then generated in the presence of the antagonist.

-

The potency of the antagonist is determined by the rightward shift of the ET-1 concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve, is calculated to quantify the antagonist's potency.

Visualizing Key Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the endothelin signaling pathway, a generalized experimental workflow for SAR studies, and the logical relationship in the development of this compound.

References

- 1. Biphenylsulfonamide endothelin antagonists: structure-activity relationships of a series of mono- and disubstituted analogues and pharmacology of the orally active endothelin antagonist 2'-amino-N- (3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1, 1'-biphenyl]-2-sulfonamide (BMS-187308) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biphenylsulfonamide endothelin receptor antagonists. 4. Discovery of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940), a highly potent and orally active ET(A) selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Discovery and Synthesis of BMS-207940: A Potent and Selective ETA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-207940, also known as Edonentan, is a highly potent and selective antagonist of the endothelin-A (ETA) receptor, a key player in vasoconstriction and cell proliferation.[1][2][3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of BMS-207940, intended for professionals in the field of drug development and cardiovascular research. The document details the synthetic route, experimental protocols for biological evaluation, and a summary of its pharmacological profile.

Introduction

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two G protein-coupled receptors, ETA and ETB.[5] The ETA receptor is predominantly located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation. Consequently, antagonism of the ETA receptor has been a therapeutic target for various cardiovascular diseases, including hypertension and heart failure.

BMS-207940 emerged from a lead optimization program that aimed to improve upon an earlier clinical candidate, BMS-193884. The discovery of BMS-207940 represented a significant advancement, demonstrating substantially increased potency and selectivity for the ETA receptor, along with a favorable pharmacokinetic profile.

Discovery and Rationale for Development

The development of BMS-207940 was driven by the need for a more potent and selective ETA antagonist with improved metabolic stability compared to its predecessor, BMS-193884. Structure-activity relationship (SAR) studies focused on modifications of the biphenylsulfonamide scaffold. A key discovery was that the 3-amino-isoxazole group exhibited significantly better metabolic stability than its 5-regioisomer present in BMS-193884. This finding, combined with optimization of the 2'-substituent on the biphenyl ring system, led to the identification of BMS-207940.

Synthesis of BMS-207940

The synthesis of BMS-207940 is a multi-step process involving the construction of the key biphenylsulfonamide core followed by the introduction of the N,3,3-trimethylbutanamide side chain. The general synthetic approach is outlined below, based on the procedures described in the scientific literature.

Experimental Protocol: Synthesis of BMS-207940

Step 1: Synthesis of the Biphenyl Core

A Suzuki coupling reaction is typically employed to construct the biphenyl core. This involves the reaction of a suitably substituted aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Step 2: Sulfonamide Formation

The resulting biphenyl intermediate is then reacted with a sulfonating agent, followed by conversion to the corresponding sulfonyl chloride. This sulfonyl chloride is subsequently reacted with 4,5-dimethyl-3-isoxazolamine to form the sulfonamide.

Step 3: Introduction of the Side Chain

The final step involves the alkylation of the sulfonamide with a suitable electrophile to introduce the N,3,3-trimethylbutanamide side chain.

Biological Activity and Pharmacological Profile

BMS-207940 is characterized by its exceptional potency and selectivity as an ETA receptor antagonist. Its biological activity has been determined through a series of in vitro and in vivo studies.

In Vitro Potency and Selectivity

The primary measure of in vitro potency is the binding affinity (Ki) for the ETA receptor. BMS-207940 exhibits a Ki of 10 pM for the human ETA receptor. Importantly, it displays remarkable selectivity, with an 80,000-fold lower affinity for the ETB receptor.

Table 1: In Vitro Activity of BMS-207940 and Comparator

| Compound | ETA Ki (pM) | ETB Ki (nM) | Selectivity (ETB/ETA) |

| BMS-207940 | 10 | 800 | 80,000 |

| BMS-193884 | 1400 | 18700 | 13,357 |

Pharmacokinetics

Preclinical pharmacokinetic studies in rats have demonstrated that BMS-207940 possesses excellent oral bioavailability (100%). It also shows improved systemic clearance and volume of distribution compared to BMS-193884.

Table 2: Pharmacokinetic Parameters in Rats

| Compound | Oral Bioavailability (%) | Systemic Clearance (Cl) | Volume of Distribution (Vss) |

| BMS-207940 | 100 | Higher than BMS-193884 | Higher than BMS-193884 |

| BMS-193884 | - | - | - |

Experimental Methodologies

ETA Receptor Binding Assay

The binding affinity of BMS-207940 to the ETA receptor was determined using a radioligand binding assay.

Protocol: ETA Receptor Radioligand Binding Assay

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human ETA receptor are cultured to confluence.

-

Membrane Preparation: The cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

-

Binding Assay: The membranes are incubated with a radiolabeled ETA receptor ligand (e.g., [¹²⁵I]-ET-1) and varying concentrations of the test compound (BMS-207940).

-

Incubation: The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity retained on the filter is quantified using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Mechanism of Action

BMS-207940 exerts its pharmacological effect by competitively blocking the binding of endothelin-1 to the ETA receptor, thereby inhibiting the downstream signaling cascades.

ETA Receptor Signaling Pathway

The activation of the ETA receptor by ET-1 initiates a cascade of intracellular events, primarily through the coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to vasoconstriction and cell proliferation. BMS-207940 blocks the initial step of this pathway by preventing ET-1 binding.

Caption: ETA receptor signaling pathway and the inhibitory action of BMS-207940.

Experimental and Developmental Workflow

The discovery and preclinical development of BMS-207940 followed a structured workflow, from initial lead optimization to in vivo efficacy studies.

Caption: Preclinical development workflow for BMS-207940.

Conclusion

BMS-207940 represents a successfully designed, highly potent, and selective ETA receptor antagonist with an excellent preclinical profile. Its discovery highlights the importance of strategic lead optimization and the impact of subtle structural modifications on pharmacological properties. The detailed synthetic and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of cardiovascular drug discovery and development.

References

- 1. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 4. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]

- 5. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Edonentan and its Role in Endothelin Signaling Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Edonentan (BMS-207940) is a highly potent and selective antagonist of the endothelin-A (ETA) receptor. The endothelin system, comprising endothelin peptides and their receptors, is a critical regulator of vascular homeostasis, and its dysregulation is implicated in various cardiovascular and renal diseases. This compound's high affinity and selectivity for the ETA receptor make it a valuable pharmacological tool for investigating the specific roles of ETA-mediated signaling in pathophysiology. This document provides a comprehensive overview of the endothelin signaling pathway, the mechanism of action of this compound, quantitative pharmacological data, and detailed experimental protocols for characterizing endothelin receptor antagonists.

The Endothelin System

The endothelin (ET) system consists of three 21-amino acid peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptor (GPCR) subtypes, the endothelin-A (ETA) and endothelin-B (ETB) receptors.[1][2]

-

Endothelin Peptides: ET-1, primarily produced by vascular endothelial cells, is the most potent endogenous vasoconstrictor known.[1][2] Its synthesis and release are stimulated by factors such as angiotensin II, thrombin, and inflammatory cytokines.[2]

-

Endothelin Receptors: The physiological effects of endothelins are mediated by the ETA and ETB receptors.

-

ETA Receptors: These receptors have a higher affinity for ET-1 and ET-2 than for ET-3. They are predominantly located on vascular smooth muscle cells, where their activation leads to potent vasoconstriction and cell proliferation.

-

ETB Receptors: These receptors bind all three endothelin isoforms with equal affinity. They are found on endothelial cells, where they mediate vasodilation through the release of nitric oxide and prostacyclin. ETB receptors are also involved in the clearance of circulating ET-1.

-

Dysregulation of the endothelin system, particularly the overproduction of ET-1, is implicated in the pathogenesis of pulmonary arterial hypertension (PAH), heart failure, hypertension, and chronic kidney disease. This has made endothelin receptors a key target for drug development.

Endothelin Signaling Pathways

Activation of ETA and ETB receptors on smooth muscle cells initiates a cascade of intracellular signaling events, primarily through coupling to the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC). This cascade, along with other pathways like the mitogen-activated protein kinase (MAPK) pathway, ultimately leads to smooth muscle contraction, cell proliferation, and fibrosis.

Caption: The Endothelin-1 signaling pathway via the ETA receptor.

This compound: A Selective ETA Receptor Antagonist

This compound (BMS-207940) is a non-peptide, orally active, and highly selective ETA receptor antagonist. Its chemical structure was optimized from earlier compounds to achieve high potency and metabolic stability.

Mechanism of Action

This compound exerts its pharmacological effect by competitively binding to the ETA receptor, thereby preventing the binding of endogenous ET-1. This blockade inhibits the downstream signaling cascade responsible for vasoconstriction and cellular proliferation. Due to its high selectivity, this compound has minimal effect on the ETB receptor, thus preserving ETB-mediated functions such as nitric oxide production and ET-1 clearance.

Caption: this compound selectively blocks the ETA receptor, inhibiting downstream signaling.

Pharmacological Profile: Quantitative Data

This compound is distinguished by its picomolar affinity for the ETA receptor and a very high selectivity ratio compared to the ETB receptor.

| Parameter | Value | Species | Source |

| ETA Receptor Affinity (Ki) | 10 pM (0.01 nM) | - | |

| ETB Receptor Affinity (Ki) | 810 nM | - | |

| Selectivity Ratio (ETB Ki / ETA Ki) | ~81,000-fold | - | Calculated |

Note: Ki is the inhibition constant, representing the concentration of an antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Ki value indicates higher binding affinity.

Experimental Protocols for Characterizing Endothelin Receptor Antagonists

The characterization of novel endothelin receptor antagonists like this compound involves a suite of in vitro assays to determine their binding affinity (Ki) and functional potency (IC50).

Protocol 1: Radioligand Binding Assay for Ki Determination

This protocol determines the affinity of an antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor. A Scintillation Proximity Assay (SPA) is a common high-throughput method that requires no separation of bound and free radioligand.

Objective: To determine the inhibition constant (Ki) of this compound for the ETA receptor.

Materials:

-

Membrane preparations from cells stably expressing human recombinant ETA receptors.

-

Radioligand: [125I]-ET-1.

-

SPA beads coated with wheat germ agglutinin (WGA).

-

Assay Buffer: e.g., 25 mM HEPES, pH 7.4, containing 5 mM MgCl2, 1 mM CaCl2, and 0.5% BSA.

-

Test Compound: this compound, serially diluted.

-

96-well microplates suitable for scintillation counting.

-

Microplate scintillation counter.

Methodology:

-

Reagent Preparation: Reconstitute and dilute all reagents in the assay buffer. Prepare serial dilutions of this compound.

-

Assay Setup: To each well of the microplate, add in order:

-

Assay buffer.

-

WGA-SPA beads.

-

ETA receptor membranes.

-

A fixed, subsaturating concentration of [125I]-ET-1.

-

Varying concentrations of this compound (or vehicle for total binding, and a high concentration of unlabeled ET-1 for non-specific binding).

-

-

Incubation: Seal the plate and incubate for a defined period (e.g., 4-6 hours) at room temperature with gentle agitation to allow the binding to reach equilibrium.

-

Data Acquisition: Count the plate in a microplate scintillation counter. The signal is generated only when the [125I]-ET-1 is bound to the receptor-membrane complex, which is in turn captured by the SPA bead.

Data Analysis:

-

Subtract the non-specific binding counts from all other wells.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the resulting competition curve using non-linear regression (sigmoidal dose-response model) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [125I]-ET-1).

-

Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/KD) Where [L] is the concentration of the radioligand and KD is its dissociation constant for the receptor.

Caption: A typical workflow for determining antagonist binding affinity (Ki).

Protocol 2: Functional Assay (Calcium Mobilization) for IC50 Determination

This protocol measures the functional potency of an antagonist by quantifying its ability to inhibit the agonist-induced physiological response, such as an increase in intracellular calcium.

Objective: To determine the functional inhibitory potency (IC50) of this compound against ET-1-induced calcium mobilization.

Materials:

-

A cell line stably expressing the human ETA receptor (e.g., CHO or HEK293 cells).

-

Cell culture medium and 96-well black, clear-bottom plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Agonist: ET-1.

-

Test Compound: this compound, serially diluted.

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Plating: Seed the ETA-expressing cells into 96-well plates and grow to confluence (typically 24-48 hours).

-

Dye Loading: Remove the culture medium and add the Fluo-4 AM dye solution diluted in assay buffer. Incubate for 60 minutes at 37°C to allow the cells to take up the dye.

-

Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

-

Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Signal Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

-

Agonist Stimulation: Inject a fixed concentration of ET-1 (typically an EC80 concentration to ensure a robust signal) into the wells.

-

Data Acquisition: Immediately after injection, continuously record the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the peak calcium response.

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data, setting the response in the absence of antagonist as 100% and the response in the absence of agonist as 0%.

-

Plot the percentage of response against the logarithm of the this compound concentration.

-

Fit the resulting dose-response curve using non-linear regression to determine the IC50 value.

Caption: Workflow for determining the functional potency (IC50) of an antagonist.

Development Status and Conclusion

This compound was developed by Bristol-Myers Squibb as a potential therapeutic agent. While it demonstrated a highly favorable preclinical profile with high potency, selectivity, and oral activity, its clinical development was ultimately discontinued. The reasons for discontinuation are not extensively detailed in the public domain, a fate shared by several endothelin receptor antagonists tested for various indications beyond pulmonary arterial hypertension, often due to lack of efficacy in large trials or safety concerns.

References

In Vitro Characterization of BMS-207940: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-207940, also known as Edonentan, is a highly potent and selective antagonist of the endothelin-A (ETA) receptor.[1] Developed by Bristol-Myers Squibb, it represents a second-generation compound evolving from earlier endothelin receptor antagonists like BMS-193884.[2] Endothelin-1 (ET-1), acting through the ETA receptor on vascular smooth muscle cells, is a powerful vasoconstrictor and mitogen implicated in various cardiovascular diseases, including hypertension and heart failure. BMS-207940's high affinity and selectivity for the ETA receptor over the ETB receptor make it a valuable tool for investigating the physiological and pathological roles of the endothelin system and a potential therapeutic agent. This document provides a comprehensive overview of the in vitro characterization of BMS-207940, detailing its binding affinity, selectivity, and the experimental methodologies used for its evaluation.

Core Efficacy and Potency

BMS-207940 exhibits exceptional potency for the human ETA receptor, with a reported inhibitory constant (Ki) of 10 pM.[1] Its selectivity for the ETA receptor over the ETB receptor is a key characteristic, with studies demonstrating an 80,000-fold greater affinity for ETA.[1]

Data Presentation: Binding Affinity and IC50

| Parameter | Value | Receptor | Tissue/Cell Source | Radioligand | Reference |

| Ki | 10 pM | Human ETA | CHO Cells | Not Specified | [1] |

| Selectivity | 80,000-fold | ETA vs. ETB | CHO Cells | Not Specified | |

| IC50 | 4.73 nM | Human ETA | Human Kidney Cortex and Medulla Cell Membranes | [125I]-ET-1 |

Signaling Pathway and Mechanism of Action

BMS-207940 acts as a competitive antagonist at the ETA receptor, a G-protein coupled receptor (GPCR). In doing so, it blocks the downstream signaling cascade initiated by the binding of the endogenous ligand, endothelin-1 (ET-1). The primary signaling pathway inhibited by BMS-207940 is depicted below.

Caption: ETA Receptor Signaling Pathway and Inhibition by BMS-207940.

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of BMS-207940 have been compiled from the available literature and established methodologies for endothelin receptor antagonists.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) and selectivity of a compound for its target receptor.

Objective: To determine the inhibitory constant (Ki) of BMS-207940 for the ETA and ETB receptors and to assess its selectivity.

Materials:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the recombinant human ETA or ETB receptor. Alternatively, membranes from tissues with high receptor expression, such as human kidney cortex and medulla, can be used.

-

Radioligand: [125I]-Endothelin-1 ([125I]-ET-1).

-

Test Compound: BMS-207940.

-

Non-specific Binding Control: A high concentration of unlabeled ET-1 (e.g., 1 µM).

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl2 (e.g., 5 mM), and a protease inhibitor cocktail.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes (typically 10-50 µg of protein per well), a fixed concentration of [125I]-ET-1 (usually at or below its Kd value), and varying concentrations of BMS-207940.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through the glass fiber filters using the cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of BMS-207940 that inhibits 50% of the specific binding of [125I]-ET-1 (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for Radioligand Binding Assay.

Cell-Based Functional Assays

Objective: To assess the ability of BMS-207940 to inhibit ET-1-induced intracellular calcium mobilization in cells expressing the ETA receptor.

Materials:

-

Cell Line: A suitable cell line endogenously or recombinantly expressing the human ETA receptor (e.g., CHO-ETA, HEK293-ETA).

-

Calcium Indicator Dye: A fluorescent calcium indicator dye such as Fura-2 AM or Fluo-4 AM.

-

Agonist: Endothelin-1 (ET-1).

-

Test Compound: BMS-207940.

-

Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) buffered with HEPES.

-

Fluorescence Plate Reader: A plate reader with the capability to measure fluorescence changes over time (e.g., a FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

-

Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of BMS-207940 for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading. Inject a fixed concentration of ET-1 (typically the EC80 concentration) and immediately begin recording the fluorescence signal over time.

-

Data Analysis: The increase in fluorescence upon ET-1 stimulation corresponds to an increase in intracellular calcium. The inhibitory effect of BMS-207940 is quantified by measuring the reduction in the peak fluorescence signal. The IC50 value is determined by plotting the percentage of inhibition against the concentration of BMS-207940.

Caption: Workflow for Calcium Mobilization Assay.

Conclusion

BMS-207940 is a well-characterized, highly potent, and selective ETA receptor antagonist. Its in vitro profile, defined by its picomolar affinity and significant selectivity, has established it as a critical tool in pharmacological research. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other endothelin receptor modulators, which are crucial for advancing our understanding of the endothelin system and developing novel therapeutics for a range of cardiovascular disorders. Further studies, including detailed functional and electrophysiological assays, would provide a more complete picture of the in vitro pharmacology of BMS-207940.

References

- 1. Biphenylsulfonamide endothelin receptor antagonists. 4. Discovery of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940), a highly potent and orally active ET(A) selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BMS-193884 and BMS-207940 Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]

The Development of Edonentan: A Potent Endothelin A Receptor Antagonist by Bristol Myers Squibb

An In-depth Review of a Promising but Discontinued Cardiovascular Drug Candidate

This technical guide provides a comprehensive overview of the development of Edonentan (BMS-207940), a highly potent and selective endothelin A (ETA) receptor antagonist, by Bristol Myers Squibb. This compound emerged from a dedicated research program aimed at discovering next-generation therapies for cardiovascular diseases, particularly heart failure. While demonstrating significant promise in preclinical studies, its development was ultimately discontinued after Phase II clinical trials. This document details the available preclinical data, the general experimental methodologies employed for this class of compounds, and the likely scientific and clinical context that led to the cessation of its development.

Preclinical Development and Pharmacological Profile

This compound was identified as a promising drug candidate due to its exceptional potency and selectivity for the ETA receptor. These characteristics suggested a potential for targeted therapeutic effects with a reduced risk of side effects associated with the blockade of the endothelin B (ETB) receptor.

In Vitro Receptor Binding and Selectivity

Preclinical evaluations established this compound as an extremely potent antagonist of the ETA receptor.[1] The key binding affinity parameter, the inhibition constant (Ki), was determined to be 10 picomolar (pM).[1][2][3][4] This high affinity indicates that this compound binds to the ETA receptor with very high strength.

Furthermore, this compound demonstrated remarkable selectivity for the ETA receptor over the ETB receptor, with a selectivity ratio of 80,000-fold. This high degree of selectivity was a significant advancement, as it was hypothesized that avoiding the blockade of ETB receptors could prevent potentially deleterious effects.

Table 1: In Vitro Receptor Binding Affinity of this compound (BMS-207940)

| Parameter | Value |

| ETA Receptor Ki | 10 pM |

| ETB Receptor Ki | 810 nM |

| Selectivity (ETA vs. ETB) | 80,000-fold |

Preclinical Pharmacokinetics and In Vivo Efficacy

In animal models, this compound exhibited a favorable pharmacokinetic profile. Studies in rats revealed a superior oral bioavailability of 100%, a significant improvement over earlier compounds. This excellent oral absorption is a critical characteristic for a chronically administered medication.

In vivo studies in rats also confirmed the potent biological activity of this compound. When administered intravenously, it was found to be 30-fold more potent than its predecessor compound, BMS-193884, in blocking the pressor (blood pressure increasing) responses induced by big endothelin-1 (big ET-1). Following oral administration, this compound demonstrated an enhanced duration of action.

Table 2: Preclinical Pharmacokinetic and In Vivo Efficacy Data for this compound in Rats

| Parameter | Result |

| Oral Bioavailability | 100% |

| In Vivo Potency (vs. BMS-193884) | 30-fold greater in blocking big ET-1 pressor responses |

| Duration of Action (oral) | Enhanced relative to BMS-193884 |

Experimental Protocols

While specific, detailed protocols for the studies involving this compound are not publicly available, the methodologies for evaluating endothelin receptor antagonists are well-established. The following sections describe the general experimental procedures that were likely employed by Bristol Myers Squibb during the preclinical development of this compound.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity and selectivity of a drug candidate for its target receptor.

-

Objective: To determine the inhibition constant (Ki) of this compound for the ETA and ETB receptors.

-

General Methodology:

-

Membrane Preparation: Membranes are prepared from cells engineered to express high levels of either the human ETA or ETB receptor (e.g., Chinese Hamster Ovary (CHO) cells).

-

Radioligand Binding: A radiolabeled form of endothelin-1 (e.g., [125I]ET-1) is incubated with the prepared cell membranes.

-

Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (this compound). This compound competes with the radioligand for binding to the receptor.

-

Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand, typically through filtration. The amount of radioactivity bound to the receptors is then measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the radioligand binding (IC50). The Ki is then calculated from the IC50 value.

-

In Vivo Pressor Response Model

This in vivo model is used to assess the ability of an endothelin receptor antagonist to block the vasoconstrictive effects of endothelin in a living animal.

-

Objective: To evaluate the in vivo potency and duration of action of this compound in blocking endothelin-induced increases in blood pressure.

-

General Methodology:

-

Animal Model: Typically, conscious, normotensive rats (e.g., Sprague-Dawley) are used.

-

Instrumentation: The animals are surgically instrumented with arterial catheters to allow for continuous monitoring of blood pressure and intravenous catheters for drug and endothelin administration.

-

Drug Administration: this compound is administered either intravenously or orally at various doses.

-

Endothelin Challenge: At specific time points after this compound administration, a challenge dose of big endothelin-1 is administered intravenously. Big ET-1 is a precursor that is converted to the active ET-1 in the body.

-

Blood Pressure Monitoring: The resulting changes in blood pressure (the pressor response) are recorded.

-

Data Analysis: The ability of this compound to inhibit the pressor response to big ET-1 is quantified and compared across different doses and time points.

-

Clinical Development and Discontinuation

This compound entered Phase I clinical trials by April 2002. Following the initial safety and tolerability studies in healthy volunteers, the compound progressed to Phase II trials for the treatment of heart failure. However, in January 2008, Bristol Myers Squibb discontinued the development of this compound for this indication.

The discontinuation of this compound's development was not an isolated event but rather reflected a broader trend of failures for endothelin receptor antagonists in the treatment of heart failure. Large clinical trials with other endothelin antagonists, such as bosentan and darusentan, failed to demonstrate a significant benefit in terms of morbidity and mortality in patients with heart failure. A common adverse effect observed in these trials was fluid retention, which can exacerbate heart failure symptoms. It is highly probable that the this compound clinical trials yielded similar disappointing results, leading to the decision to halt its development.

Mechanism of Action and Signaling Pathway

Endothelin-1 exerts its physiological effects by binding to ETA and ETB receptors, which are G-protein coupled receptors. The ETA receptor is primarily located on vascular smooth muscle cells and is coupled to the Gq family of G-proteins.

Activation of the ETA receptor by endothelin-1 initiates a signaling cascade that leads to vasoconstriction:

-

Gq Protein Activation: Binding of endothelin-1 to the ETA receptor activates the Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gq protein stimulates PLC.

-

IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of calcium (Ca2+) into the cytoplasm.

-

PKC Activation and Vasoconstriction: The increased intracellular calcium and DAG together activate protein kinase C (PKC), which in turn leads to the contraction of the smooth muscle cell and vasoconstriction.

This compound, as a selective ETA receptor antagonist, blocks the initial step in this pathway by preventing endothelin-1 from binding to and activating the ETA receptor. This inhibition is expected to lead to vasodilation and a reduction in blood pressure.

Conclusion

This compound (BMS-207940) was a testament to the sophisticated drug discovery and development capabilities at Bristol Myers Squibb. It represented a significant achievement in medicinal chemistry, yielding a compound with outstanding potency, selectivity, and oral bioavailability. However, the development of this compound was ultimately overshadowed by the broader failure of the endothelin receptor antagonist class to demonstrate clinical benefit in heart failure. The likely reasons for its discontinuation, including potential lack of efficacy and the risk of adverse effects such as fluid retention, underscore the challenges of translating promising preclinical findings into successful clinical therapies, particularly in complex diseases like heart failure. The story of this compound serves as a valuable case study for researchers and drug development professionals, highlighting the critical importance of both robust preclinical data and conclusive clinical trial outcomes in the long and arduous journey of bringing a new medicine to patients.

References

- 1. Do results of the ENABLE (Endothelin Antagonist Bosentan for Lowering Cardiac Events in Heart Failure) study spell the end for non-selective endothelin antagonism in heart failure? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-Term Effect of Endothelin Receptor Antagonism With Bosentan on the Morbidity and Mortality of Patients With Severe Chronic Heart Failure: Primary Results of the ENABLE Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 4. Endothelin receptor antagonists in heart failure: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Edonentan in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edonentan (also known as BMS-207940) is a potent and highly selective antagonist of the endothelin A (ETA) receptor, with a Ki of 10 pM.[1] Endothelin-1 (ET-1), acting through the ETA receptor on vascular smooth muscle cells, is a powerful vasoconstrictor and plays a significant role in the pathophysiology of various cardiovascular diseases, including hypertension. By blocking the ETA receptor, this compound effectively inhibits the pressor effects of ET-1, making it a valuable tool for in vivo research in rodent models of cardiovascular disease.[2] These application notes provide detailed protocols for the in vivo administration of this compound in rats to investigate its pharmacokinetic, pharmacodynamic, and toxicological properties.

Mechanism of Action

This compound is a competitive antagonist of the ETA receptor.[1] The endothelin signaling pathway is initiated by the binding of endothelin peptides (ET-1, ET-2, or ET-3) to their receptors, primarily ETA and ETB receptors. In the context of vasoconstriction, ET-1 binds to ETA receptors on vascular smooth muscle cells, triggering a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent smooth muscle contraction. This compound selectively blocks this interaction at the ETA receptor, thereby preventing vasoconstriction and promoting vasodilation.

Data Presentation

Pharmacokinetic Profile of this compound in Rats

| Parameter | Value | Species/Strain | Route of Administration | Reference |

| Oral Bioavailability (F) | 100% | Rat | Oral | |

| Systemic Clearance (Cl) | Improved compared to BMS-193884 | Rat | Not Specified | |

| Volume of Distribution (Vss) | Improved compared to BMS-193884 | Rat | Not Specified |

Note: Cmax, Tmax, AUC, and half-life data for this compound in rats are not currently available in publicly accessible literature. Researchers are advised to perform pharmacokinetic studies to determine these parameters for their specific experimental conditions.

Efficacy of this compound in a Rat Model of Hypertension

Studies on similar ETA receptor antagonists demonstrate a dose-dependent reduction in blood pressure in hypertensive rat models. The following table is a representative example of how to present efficacy data for this compound in a Deoxycorticosterone Acetate (DOCA)-salt hypertensive rat model.

| Treatment Group | Dose (mg/kg, p.o.) | Change in Mean Arterial Pressure (mmHg) | Statistical Significance (p-value) |

| Vehicle Control | - | - | - |

| This compound | 1 | Data to be determined | Data to be determined |

| This compound | 3 | Data to be determined | Data to be determined |

| This compound | 10 | Data to be determined | Data to be determined |

| This compound | 30 | Data to be determined | Data to be determined |

Note: Researchers should determine the optimal dose range for their specific model and experimental setup.

Toxicological Profile of this compound in Rats

Specific toxicological data such as the LD50 (median lethal dose) and MTD (maximum tolerated dose) for this compound in rats are not publicly available. General guidelines for toxicology studies in rodents should be followed to determine these values.

| Parameter | Value (mg/kg) | Route of Administration | Observation Period |

| LD50 | Data to be determined | Oral/Intravenous | 14 days |

| MTD | Data to be determined | Oral/Intravenous | 28 days |

Experimental Protocols

Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of this compound in rats following oral and intravenous administration.

Materials:

-

This compound (BMS-207940)

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Male Sprague-Dawley rats (250-300 g)

-

Cannulas for jugular vein catheterization (for intravenous administration and blood sampling)

-

Syringes and needles

-

Blood collection tubes (with anticoagulant, e.g., EDTA)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Preparation: Acclimatize rats for at least one week before the study. For the intravenous group, surgically implant a cannula into the jugular vein for drug administration and blood sampling. Allow a recovery period of 2-3 days.

-

Dosing:

-

Oral (p.o.) Administration: Administer this compound (e.g., 10 mg/kg) by oral gavage to a group of rats.

-

Intravenous (i.v.) Administration: Administer this compound (e.g., 1 mg/kg) as a bolus injection through the jugular vein cannula to another group of rats.

-

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula or tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and oral bioavailability) using appropriate software.

Efficacy Study Protocol: DOCA-Salt Hypertensive Rat Model

Objective: To evaluate the dose-dependent effect of this compound on blood pressure in DOCA-salt induced hypertensive rats.

Materials:

-

This compound (BMS-207940)

-

Deoxycorticosterone acetate (DOCA)

-

Saline (1% NaCl) for drinking water

-

Vehicle for this compound

-

Male Sprague-Dawley rats (180-200 g)

-

Telemetry transmitters or tail-cuff system for blood pressure measurement

Procedure:

-

Induction of Hypertension:

-

Anesthetize rats and perform a unilateral nephrectomy.

-

Implant a DOCA pellet (e.g., 25 mg) subcutaneously.

-

Replace drinking water with 1% NaCl solution.

-

Monitor blood pressure weekly. The hypertensive state is typically established within 4 weeks.

-

-

Treatment:

-

Once hypertension is established, randomize the rats into different treatment groups (vehicle and various doses of this compound, e.g., 1, 3, 10, 30 mg/kg).

-

Administer this compound or vehicle orally once daily for a specified period (e.g., 4 weeks).

-

-

Blood Pressure Measurement:

-

Continuously monitor blood pressure and heart rate using telemetry.

-

Alternatively, measure systolic blood pressure at regular intervals using a non-invasive tail-cuff method.

-

-

Data Analysis: Analyze the changes in blood pressure from baseline in each treatment group. Compare the effects of different doses of this compound to the vehicle control.

Acute Oral Toxicity Study Protocol

Objective: To determine the acute oral toxicity (LD50) and identify signs of toxicity of this compound in rats.

Materials:

-

This compound (BMS-207940)

-

Vehicle

-

Male and female Sprague-Dawley rats (8-12 weeks old)

-

Oral gavage needles

Procedure:

-

Dose Selection: Based on preliminary range-finding studies, select a range of doses (e.g., 500, 1000, 2000 mg/kg).

-

Administration: Administer a single oral dose of this compound to different groups of rats (n=5 per sex per group). Include a vehicle control group.

-

Observation:

-

Observe the animals closely for clinical signs of toxicity and mortality at 30 minutes, 1, 2, and 4 hours post-dosing, and then daily for 14 days.

-

Record body weights before dosing and on days 7 and 14.

-

-

Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

-

Data Analysis: Calculate the LD50 value using appropriate statistical methods (e.g., Probit analysis).

Visualizations

Signaling Pathway of this compound's Action

Caption: this compound blocks the ETA receptor, inhibiting ET-1-induced vasoconstriction.

Experimental Workflow for In Vivo Efficacy Study in Rats

Caption: Workflow for evaluating this compound's efficacy in a rat hypertension model.

References

Application Notes and Protocols for Edonentan in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of Edonentan, a potent and selective endothelin A (ETA) receptor antagonist, in various cell culture assays.[1][2] The information is intended to guide researchers in accurately preparing this compound for in vitro studies and to provide standardized methods for assessing its biological activity.

Introduction

This compound (also known as BMS-207940) is a nonpeptide small molecule that selectively inhibits the ETA receptor with high affinity, exhibiting a Ki of 10 pM.[2][3] The endothelin (ET) system, particularly the interaction of endothelin-1 (ET-1) with the ETA receptor, plays a crucial role in vasoconstriction and cell proliferation.[4] Consequently, ETA receptor antagonists like this compound are valuable tools for studying the pathophysiology of cardiovascular diseases such as hypertension and heart failure, as well as their potential therapeutic intervention. These protocols detail the preparation of this compound solutions and its application in common cell-based assays to evaluate its antagonistic properties.

Data Presentation

This compound Properties and Storage

| Property | Value | Reference |

| Synonyms | BMS-207940, BMS207940 | |

| Molecular Weight | 536.64 g/mol | |

| Solubility | 55 mg/mL (102.49 mM) in DMSO | |

| Storage of Powder | -20°C for up to 3 years | |

| Storage of Stock Solution | -80°C for up to 1 year |

Recommended Working Concentrations for In Vitro Assays

Note: The optimal concentration of this compound will vary depending on the cell type, assay conditions, and the concentration of the agonist (e.g., ET-1) used. It is recommended to perform a dose-response curve to determine the IC50 for each specific experimental setup.

| Assay Type | Cell Type | Agonist | Recommended this compound Concentration Range |

| Cell Proliferation | Vascular Smooth Muscle Cells (VSMCs), Endothelial Cells (e.g., HUVECs), Cancer Cell Lines (e.g., HT29) | Endothelin-1 (ET-1) | 1 nM - 10 µM |

| Cell Migration | Endothelial Cells (e.g., HUVECs) | Endothelin-1 (ET-1) | 1 nM - 1 µM |

| Calcium Flux | CHO or HEK293 cells stably expressing the human ETA receptor | Endothelin-1 (ET-1) | 0.1 nM - 1 µM |

| Receptor Binding | Membranes from cells expressing ETA receptor | Radiolabeled Endothelin-1 | 1 pM - 100 nM |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO and its subsequent dilution to working concentrations for cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile, nuclease-free microcentrifuge tubes

-

Sonicator (optional, but recommended)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line.

Procedure:

-

Stock Solution Preparation (10 mM in DMSO): a. Equilibrate the this compound powder vial to room temperature before opening. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.537 mg of this compound (Molecular Weight = 536.64 g/mol ). c. Add the appropriate volume of sterile DMSO to the powder to achieve a 10 mM concentration. d. To facilitate dissolution, vortex the solution thoroughly. Sonication for a few minutes is recommended to ensure complete dissolution. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller volumes in sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles. g. Store the stock solution aliquots at -80°C.

-

Working Solution Preparation: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. c. Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments. d. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium). This will result in a final DMSO concentration of 0.1%. e. Use the freshly prepared working solutions for your cell culture assays.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on ET-1-induced cell proliferation using a colorimetric MTT assay.

Materials:

-

Vascular Smooth Muscle Cells (VSMCs) or other relevant cell line

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound working solutions

-

Endothelin-1 (ET-1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Serum Starvation: a. After 24 hours, aspirate the complete medium and wash the cells once with PBS. b. Add 100 µL of serum-free medium to each well and incubate for another 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

-

Treatment: a. Pre-treat the cells by adding various concentrations of this compound working solutions (e.g., 1 nM to 10 µM) to the wells. Include a vehicle control (DMSO). b. Incubate for 1 hour at 37°C. c. Following pre-treatment, add ET-1 (e.g., 10 nM final concentration) to stimulate proliferation. Include a negative control group with no ET-1 stimulation. d. Incubate for 24-48 hours at 37°C.

-

MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals. b. Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Subtract the background absorbance (from wells with no cells). b. Express the results as a percentage of the ET-1 stimulated control and plot the data to determine the IC50 of this compound.

Protocol 3: Endothelial Cell Migration Assay (Transwell Assay)

This protocol describes a method to evaluate the inhibitory effect of this compound on ET-1-induced endothelial cell migration using a Boyden chamber assay.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (EGM)

-

Serum-free basal medium

-

This compound working solutions

-

Endothelin-1 (ET-1)

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., Crystal Violet)

-

Cotton swabs

Procedure:

-

Cell Preparation: a. Culture HUVECs to 80-90% confluency. b. Serum-starve the cells in basal medium for 4-6 hours before the assay. c. Trypsinize and resuspend the cells in serum-free basal medium at a concentration of 1 x 10^5 cells/mL.

-

Assay Setup: a. In the lower chamber of the 24-well plate, add 600 µL of basal medium containing ET-1 (e.g., 10 nM) as a chemoattractant. For the negative control, add basal medium without ET-1. b. In the upper chamber (the Transwell insert), add 100 µL of the cell suspension (1 x 10^4 cells). c. Add different concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control to the upper chamber along with the cells.

-

Incubation: a. Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Fixation and Staining: a. After incubation, carefully remove the Transwell inserts. b. Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane. c. Fix the migrated cells on the lower surface of the membrane with fixation solution for 15 minutes. d. Wash the inserts with PBS and stain with Crystal Violet solution for 20 minutes. e. Wash the inserts again with water to remove excess stain and allow them to air dry.

-

Quantification: a. Visualize and count the migrated cells in several random fields under a microscope. b. Alternatively, the stain can be eluted with a solubilizing agent (e.g., 10% acetic acid), and the absorbance can be measured.

-

Data Analysis: a. Express the number of migrated cells as a percentage of the ET-1 stimulated control and plot the data to determine the inhibitory effect of this compound.

Mandatory Visualizations

This compound's Mechanism of Action

Caption: this compound blocks the ET-1 signaling pathway.

Experimental Workflow for Cell Proliferation Assay

Caption: Workflow for assessing this compound's anti-proliferative effects.

References

- 1. This compound | Endothelin Receptor | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]